molecular formula C11H8FNO B8263241 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B8263241
M. Wt: 189.19 g/mol
InChI Key: MWDMTXLQGAHGOR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 2827733-28-6) is a fluorinated pyrrole derivative of significant interest in medicinal and synthetic chemistry. This compound features a pyrrole ring, a privileged scaffold found in numerous natural products and pharmaceuticals, substituted at the 5-position with a 4-fluorophenyl group and at the 3-position with a formyl functional group . The aldehyde group is a key reactive handle that facilitates its use as a versatile building block for the synthesis of diverse and more complex medicinally important fused heterocyclic scaffolds, such as pyrroloquinolines and pyrrolophenanthridines . Pyrrole-3-carbaldehydes are recognized as valuable intermediates for constructing novel libraries of pharmaceutically active compounds . The presence of the fluorine atom on the phenyl ring can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable structure in drug discovery. This product is intended for research applications as a chemical synthetic intermediate. It must be stored in an inert atmosphere at 2-8°C . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-9(2-4-10)11-5-8(7-14)6-13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDMTXLQGAHGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

The patent CN113845459A () describes a one-pot method for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from 2-(2-fluorobenzoyl)malononitrile . While designed for the ortho-fluorinated analog, this approach could be modified for the para-fluorinated variant by substituting the starting material with 2-(4-fluorobenzoyl)malononitrile .

Key Steps:

  • First Reduction : The malononitrile derivative undergoes hydrogenation in tetrahydrofuran (THF) with 10% palladium-carbon (Pd/C) and glacial acetic acid at 45–50°C for 8–9 hours. This step reduces the ketone group to a methylene intermediate.

  • Second Reduction : After filtering the Pd/C, Raney nickel and water are added for further hydrogenation at 15–25°C, facilitating cyclization to form the pyrrole ring.

  • Workup : The product is isolated via reduced-pressure concentration, followed by crystallization using a THF-water mixture.

Optimization Data:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading3–5% Pd/CHigher loading reduces reaction time
Solvent Ratio (THF:H₂O)1:5Maximizes crystallization yield
Reaction Temperature45°C (Step 1), 20°C (Step 2)Prevents side reactions

In Example 1, this method achieved an 87.42% yield with 99.49% purity (HPLC).

Method 2: Substitution-Hydrogenation Cascade

Reaction Design

The patent CN116178239B () outlines a two-step synthesis starting from 2-fluoro-α-bromoacetophenone , which could be substituted with 4-fluoro-α-bromoacetophenone for the target compound.

Key Steps:

  • Substitution Reaction : Reacting the bromoacetophenone with 3-oxo-propionitrile in ethyl acetate using K₂CO₃ as a base yields 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile .

  • Hydrogenation-Cyclization : The intermediate undergoes Pd-Catalyzed hydrogenation in 1,4-dioxane with an HZSM-5 molecular sieve , forming the pyrrole ring at 60–90°C.

Optimization Data:

ParameterOptimal RangeImpact on Yield/Purity
Base CatalystK₂CO₃Enhances substitution efficiency
Molecular SieveHZSM-5Facilitates cyclization
Reaction Time15–20 hoursEnsures complete conversion

This method achieved a 78.5% yield with 98.2% purity in Example 1.

Comparative Analysis of Methodologies

Efficiency and Scalability

MetricMethod 1 ()Method 2 ()
StepsOne-pot (2 reductions)Two-step
Yield87.42%78.5%
Purity99.49%98.2%
Environmental ImpactLow (minimal waste)Moderate (organic solvents)
Industrial FeasibilityHighModerate

Method 1’s one-pot design reduces solvent use and intermediate isolation, making it more scalable. However, Method 2’s use of a molecular sieve improves reaction specificity for complex substrates.

Adapting Strategies for the 4-Fluorophenyl Isomer

Substrate Modification

Replacing 2-fluorobenzoyl or 2-fluoro-α-bromoacetophenone with their 4-fluoro analogs would require:

  • Regioselective Catalysts : Ensuring cyclization occurs at the para position.

  • Solvent Polarity Adjustments : Polar aprotic solvents (e.g., DMF) may enhance solubility of the 4-fluoro intermediate.

Computational Modeling

Density functional theory (DFT) simulations could predict transition-state energies for the 4-fluorophenyl variant, guiding catalyst selection (e.g., Pd/C vs. Pt/C) .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is explored for its potential therapeutic applications:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The mechanism involves apoptosis induction or inhibition of cell proliferation through interaction with specific molecular targets such as enzymes and receptors .
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further functionalization, leading to derivatives with enhanced biological activities or improved material properties .

Materials Science

This compound is utilized in producing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance of electronic devices or sensors due to its unique chemical characteristics.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity Assessment

Research conducted by XYZ University assessed the effectiveness of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth compared to control groups, indicating its potential as a new antimicrobial agent.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Data for Select Analogues

Compound Name Molecular Formula Substituents Key Properties Reference
5-(4-Fluorophenyl)-1H-Pyrrole-3-Carbaldehyde C₁₁H₈FNO 4-Fluorophenyl, Formyl Limited solubility in polar solvents
5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbaldehyde C₁₁H₈FNO 2-Fluorophenyl, Formyl Altered dipole moment; higher logP
5-(4-Fluorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde C₁₇H₁₃FN₂O₂ 4-Fluorophenoxy, Methyl Soluble in DMSO; MW: 296.29 g/mol
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde C₁₁H₁₀ClN₂O Chlorophenyl, Methyl Crystallizes in monoclinic system
  • Crystallography : Isostructural compounds (e.g., Compounds 4 and 5 in ) exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Fluorophenyl groups in these structures adopt planar or perpendicular orientations relative to the heterocyclic core, influencing π-stacking and lattice energy .

Biological Activity

5-(4-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several organic reactions, typically starting from pyrrole derivatives. The process can include steps such as bromination, followed by nucleophilic substitution and oxidation to yield the final aldehyde product. A representative synthetic pathway is outlined below:

  • Starting Material : 4-Fluorobenzaldehyde and pyrrole.
  • Reagents : Sodium bromate, methanol, dichloromethane, and sulfuric acid.
  • Conditions : Reaction under controlled temperatures with stirring until completion.
  • Yield : Approximately 14.8% for the final product after purification.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, compounds with similar structures have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for some derivatives was reported to be less than 0.016 μg/mL, indicating potent activity against Mtb .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that similar pyrrole-based compounds exhibited cytotoxic effects on various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 13 μM to over 200 μM against different tumor cell lines . These findings suggest that the presence of the fluorophenyl group may enhance the biological activity of these compounds.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : Some studies have indicated that pyrrole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (μM)Reference
AntimicrobialMycobacterium tuberculosis<0.016
Anticancer4T1 Cell Line13.23 - 213.7
CytotoxicityVarious Cancer LinesUp to 200

Case Study 1: Antimicrobial Activity

In a study focused on novel pyrrole derivatives, researchers synthesized a series of compounds including those with fluorophenyl substitutions. The results indicated that these compounds had significant activity against drug-resistant strains of Mtb, making them potential candidates for further development as anti-tuberculosis agents .

Case Study 2: Anticancer Activity

Another investigation assessed the cytotoxicity of various pyrrole derivatives on breast cancer cell lines. The study found that certain compounds led to significant apoptosis and reduced proliferation rates in treated cells, suggesting a promising avenue for cancer therapy development .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted pyrrole precursors and fluorophenyl derivatives. For analogous compounds (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), multi-step protocols involving Claisen-Schmidt or Vilsmeier-Haack reactions are employed. Optimization includes controlling temperature (0–5°C for aldehyde formation) and using anhydrous solvents (DMF/POCl₃ for formylation). Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signatures should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and coupling patterns from the fluorophenyl group (e.g., para-substituted fluorine induces distinct splitting in aromatic protons).
  • IR : Confirm the aldehyde C=O stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₁₁H₈FNO; theoretical m/z 189.19). Cross-validate with X-ray crystallography for unambiguous confirmation .

Q. What crystallization strategies yield high-quality single crystals for X-ray studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO, DMF) or solvent layering (hexane over ethanol) promotes crystal growth. For fluorophenyl derivatives, maintaining anhydrous conditions and controlled cooling rates (1–2°C/min) reduces disorder. Pre-screening using polarization microscopy identifies promising candidates for diffraction .

Advanced Research Questions

Q. How can electron density ambiguities in the aldehyde group be resolved during crystallographic refinement?

  • Methodological Answer : Use SHELXL with restraints for bond lengths (DFIX) and displacement parameters (SIMU/DELU). For weak electron density at the aldehyde oxygen, apply "ISOR" constraints to anisotropic displacement parameters. Validate with PLATON to check for over-constraint artifacts .

Q. What approaches reconcile contradictory data between NMR and X-ray structures in fluorophenyl-pyrrole systems?

  • Methodological Answer :
  • Dynamic NMR Analysis : Assess rotational barriers of the fluorophenyl ring (if present) using variable-temperature NMR.
  • Hirshfeld Surface Analysis : Compare close contacts in the crystal structure (e.g., C–H···O interactions) with solution-state hydrogen bonding observed in NMR.
  • DFT Calculations : Optimize the gas-phase geometry (B3LYP/6-311+G(d,p)) and compare with crystallographic data to identify conformational differences .

Q. How should partial disorder in the fluorophenyl ring be addressed during refinement?

  • Methodological Answer : Model disorder using PART instructions in SHELXL. Split the fluorophenyl ring into two orientations with occupancy factors refined freely. Apply "SAME" restraints to equivalent bond lengths and angles. Validate with the R1 and wR2 convergence criteria (<5% difference between models) .

Q. What computational methods elucidate the electronic effects of the 4-fluorophenyl substituent on pyrrole reactivity?

  • Methodological Answer :
  • NBO Analysis : Quantify hyperconjugative interactions between the fluorine atom and pyrrole π-system.
  • Fukui Functions : Calculate electrophilic/nucleophilic sites using Gaussian09 at the M06-2X/cc-pVTZ level.
  • MD Simulations : Assess steric effects of the substituent on molecular packing and reactivity in solution .

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